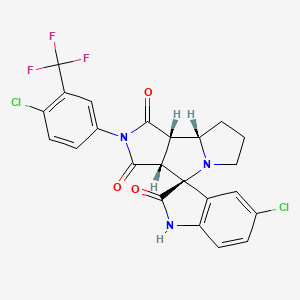
C23H16Cl2F3N3O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C23H16Cl2F3N3O3 is a complex organic molecule. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, and nitro groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C23H16Cl2F3N3O3 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Nitration: Introduction of nitro groups into the aromatic ring.
Halogenation: Incorporation of chlorine and fluorine atoms.
Coupling Reactions: Formation of carbon-nitrogen bonds through coupling reactions.
Industrial Production Methods
Industrial production of This compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure the desired reaction pathway.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
C23H16Cl2F3N3O3: undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
C23H16Cl2F3N3O3: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C23H16Cl2F3N3O3 exerts its effects involves interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
C23H16Cl2F3N3O3: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with chloro, fluoro, and nitro groups.
Uniqueness: The specific arrangement of functional groups in imparts unique chemical and biological properties, making it distinct from other related compounds.
By understanding the detailed properties and applications of This compound , researchers can better utilize this compound in various scientific and industrial contexts.
Properties
Molecular Formula |
C23H16Cl2F3N3O3 |
|---|---|
Molecular Weight |
510.3 g/mol |
IUPAC Name |
(3S,3'aR,8'aS,8'bS)-5-chloro-2'-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C23H16Cl2F3N3O3/c24-10-3-6-15-13(8-10)22(21(34)29-15)18-17(16-2-1-7-30(16)22)19(32)31(20(18)33)11-4-5-14(25)12(9-11)23(26,27)28/h3-6,8-9,16-18H,1-2,7H2,(H,29,34)/t16-,17+,18-,22+/m0/s1 |
InChI Key |
ZDTVFGUKJSPSJL-RQXXJAGISA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F)[C@]5(N2C1)C6=C(C=CC(=C6)Cl)NC5=O |
Canonical SMILES |
C1CC2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F)C5(N2C1)C6=C(C=CC(=C6)Cl)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B12631238.png)
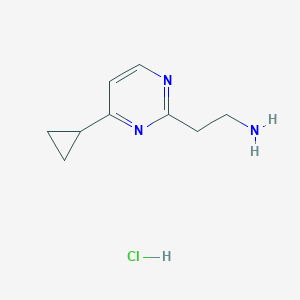
![1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone](/img/structure/B12631255.png)
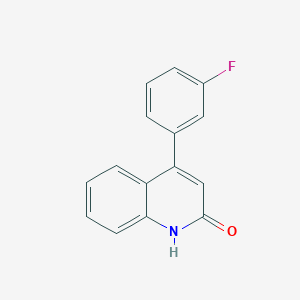
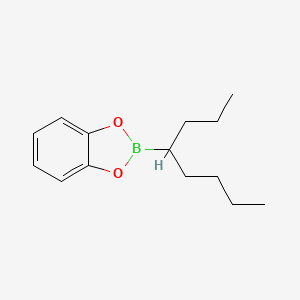
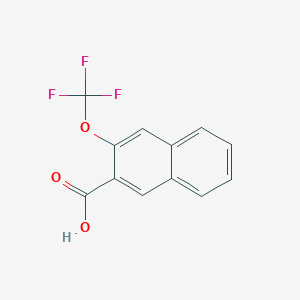
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12631274.png)
![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
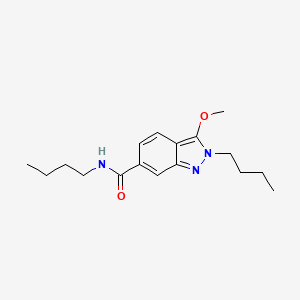
![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)



